molecular formula C18H19NO5 B555071 L-beta-Phenyllactoyl-tyr-OH CAS No. 201336-54-1

L-beta-Phenyllactoyl-tyr-OH

Cat. No.: B555071
CAS No.: 201336-54-1
M. Wt: 329.3 g/mol
InChI Key: AJVFRMRGYXQCPD-HOTGVXAUSA-N
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Description

L-beta-Phenyllactoyl-tyr-OH, also known as (2S)-3-(4-hydroxyphenyl)-2-[(2S)-2-hydroxy-3-phenylpropanoyl]amino]propanoic acid, is a compound with the molecular formula C18H19NO5 and a molecular weight of 329.35 g/mol . This compound is characterized by the presence of a phenyl group attached to a lactoyl moiety, which is further linked to a tyrosine residue. It is primarily used in research and experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-beta-Phenyllactoyl-tyr-OH typically involves the coupling of L-tyrosine with a phenyl lactate derivative. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond between the carboxyl group of L-tyrosine and the hydroxyl group of the phenyl lactate . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent racemization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of reagents and the reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-beta-Phenyllactoyl-tyr-OH can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group in the tyrosine residue can be oxidized to form quinones.

    Reduction: The carbonyl group in the lactoyl moiety can be reduced to form alcohols.

    Substitution: The hydroxyl group in the phenyl lactate can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like triethylamine (TEA) to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenyl lactate derivatives depending on the nucleophile used.

Scientific Research Applications

L-beta-Phenyllactoyl-tyr-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-beta-Phenyllactoyl-tyr-OH involves its interaction with specific molecular targets, primarily enzymes and proteins containing tyrosine residues. The phenolic hydroxyl group of the tyrosine residue can form hydrogen bonds and participate in hydrophobic interactions, facilitating binding to active sites of enzymes. Additionally, the lactoyl moiety can undergo various chemical modifications, influencing the compound’s biological activity .

Comparison with Similar Compounds

L-beta-Phenyllactoyl-tyr-OH can be compared with other similar compounds such as:

    L-tyrosine: A naturally occurring amino acid with a similar structure but lacking the lactoyl moiety.

    Phenylalanine derivatives: Compounds like L-phenylalanine, which have a phenyl group but differ in the side chain structure.

    Peptide derivatives: Other peptides containing tyrosine residues but with different modifications on the side chain.

The uniqueness of this compound lies in its specific combination of a phenyl lactate moiety with a tyrosine residue, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-hydroxy-3-phenylpropanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c20-14-8-6-13(7-9-14)10-15(18(23)24)19-17(22)16(21)11-12-4-2-1-3-5-12/h1-9,15-16,20-21H,10-11H2,(H,19,22)(H,23,24)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVFRMRGYXQCPD-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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